1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-
CAS No.: 34200-53-8
Cat. No.: VC14922472
Molecular Formula: C20H19NO2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34200-53-8 |
|---|---|
| Molecular Formula | C20H19NO2 |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 2-[[4-(diethylamino)phenyl]methylidene]indene-1,3-dione |
| Standard InChI | InChI=1S/C20H19NO2/c1-3-21(4-2)15-11-9-14(10-12-15)13-18-19(22)16-7-5-6-8-17(16)20(18)23/h5-13H,3-4H2,1-2H3 |
| Standard InChI Key | QSKPRAZBWICXDM-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Introduction
Structural Characteristics
The molecular formula of 1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]- is C₂₀H₁₉NO₂, with a molecular weight of 305.37 g/mol . The compound’s structure features a central indene-dione core substituted at the 2-position with a 4-diethylaminobenzylidene group. This arrangement creates a conjugated π-system that facilitates intramolecular charge transfer (ICT), a hallmark of push-pull chromophores.
Key Structural Features
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Donor Group: The diethylamino (-N(C₂H₅)₂) group at the para position of the phenyl ring acts as a strong electron donor.
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Acceptor Core: The indene-dione moiety, with two ketone groups, serves as an electron-deficient acceptor.
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Conjugated Bridge: The benzylidene linker enables π-electron delocalization between the donor and acceptor, critical for optoelectronic properties.
The compound’s SMILES representation is CCN(CC)C1=CC=C(C=C2C(=O)C3=CC=CC=C3C2=O)C=C1, and its InChIKey is QSKPRAZBWICXDM-UHFFFAOYSA-N . X-ray crystallography and Density Functional Theory (DFT) studies reveal planar geometry in the indene-dione core, with slight twisting at the benzylidene bridge to minimize steric hindrance.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₉NO₂ | |
| Molecular Weight | 305.37 g/mol | |
| SMILES | CCN(CC)C1=CC=C(C=C2C(=O)... | |
| InChIKey | QSKPRAZBWICXDM-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction between 1H-indene-1,3-dione and 4-diethylaminobenzaldehyde under acidic or basic conditions. A common protocol utilizes ethanol as the solvent and piperidine as a catalyst, with reflux temperatures (70–80°C) to drive the reaction to completion. The progress is monitored via thin-layer chromatography (TLC), and the product is purified through recrystallization or column chromatography.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals at δ 1.2–1.4 ppm (triplet, -N(CH₂CH₃)₂), δ 3.4–3.6 ppm (quartet, -N(CH₂CH₃)₂), and aromatic protons between δ 6.8–8.2 ppm confirm the structure.
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¹³C NMR: Peaks corresponding to carbonyl carbons (δ 185–190 ppm) and quaternary carbons in the indene-dione core (δ 120–140 ppm) are observed.
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Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic stretch) validate functional groups.
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Mass Spectrometry: A molecular ion peak at m/z 305.37 aligns with the compound’s molecular weight .
Chemical Properties and Reactivity
The compound exhibits reactivity typical of α,β-unsaturated ketones, participating in Michael additions, Diels-Alder reactions, and electrophilic substitutions. The electron-deficient indene-dione core readily undergoes nucleophilic attacks, while the diethylamino group enhances solubility in polar aprotic solvents like dimethylformamide (DMF).
Charge Transfer Mechanism
Applications in Materials Science
Non-Linear Optics (NLO)
The compound’s large hyperpolarizability (β) makes it suitable for second-harmonic generation (SHG) and electro-optic modulation. Its ICT characteristics enhance non-linear optical responses, enabling applications in laser frequency doubling and optical switching devices.
Organic Electronics
In organic field-effect transistors (OFETs), the compound’s π-conjugated system facilitates hole transport, with reported mobility values of ~10⁻³ cm²/V·s. Its thin-film morphology, studied via atomic force microscopy (AFM), shows uniform crystallinity, critical for device performance.
Sensor Technologies
The compound’s fluorescence quenching in the presence of nitroaromatics (e.g., picric acid) positions it as a candidate for explosive detection sensors. Stern-Volmer analysis reveals a quenching constant (Kₛᵥ) of ~10⁴ M⁻¹, indicative of high sensitivity.
Computational Insights
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic structure. The HOMO is localized on the diethylamino-phenyl group, while the LUMO resides on the indene-dione core, confirming the push-pull mechanism. Time-Dependent DFT (TD-DFT) predicts an absorption maximum at 450 nm, consistent with experimental UV-Vis data.
| Parameter | Value (DFT) | Experimental Value |
|---|---|---|
| HOMO Energy (eV) | -5.2 | -5.4 (CV) |
| LUMO Energy (eV) | -2.8 | -3.0 (CV) |
| Band Gap (eV) | 2.4 | 2.4 (UV-Vis) |
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